molecular formula C8H10N2O2 B017547 N,N-Dimethyl-3-nitroaniline CAS No. 619-31-8

N,N-Dimethyl-3-nitroaniline

Cat. No.: B017547
CAS No.: 619-31-8
M. Wt: 166.18 g/mol
InChI Key: CJDICMLSLYHRPT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-3-nitroaniline can undergo oxidation reactions.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products include various amine derivatives.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-nitroaniline involves its interaction with molecular targets through various pathways. For instance, in the context of nitrification inhibitors, it acts by inhibiting the growth of ammonia-oxidizing bacteria, thereby reducing nitrogen losses in agriculture.

Comparison with Similar Compounds

  • N,N-Dimethyl-p-phenylenediamine
  • N,N-Dimethyl-1,3-phenylenediamine dihydrochloride
  • 4-(Dimethylamino)benzylamine dihydrochloride
  • N-Methyl-1,2-phenylenediamine
  • 3-Dimethylaminopropionic acid
  • N,N′-Dimethyl-1,2-phenylenediamine

Uniqueness: N,N-Dimethyl-3-nitroaniline is unique due to its specific nitro group positioning on the benzene ring, which influences its reactivity and applications in organic synthesis .

Properties

IUPAC Name

N,N-dimethyl-3-nitroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2/c1-9(2)7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDICMLSLYHRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060699
Record name Benzenamine, N,N-dimethyl-3-nitro-
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Molecular Weight

166.18 g/mol
Source PubChem
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CAS No.

619-31-8
Record name N,N-Dimethyl-3-nitroaniline
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Record name Benzenamine, N,N-dimethyl-3-nitro-
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Record name N,N-Dimethyl-3-nitroaniline
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Record name N,N-dimethyl-3-nitroaniline
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Synthesis routes and methods

Procedure details

3-nitroaniline (1.0 g, 7.25 mmol) was dissolved in N,N-dimethylformamide (50 ml), added with sodium hydride (1.7 g, 21.7 mmol) and iodomethane (2.7 ml, 21.7 mmol) at 0° C. The resulting mixture was stirred for 4 hours at room temperature and poured into ice water. The mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated to dryness. The residue was then purified by flash column chromatography (hexane:ethyl acetate=1:1) to obtain the title compound (2.0 g, yield: 86%, yellow solid).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N,N-Dimethyl-3-nitroaniline (DMNA) useful for studying crystal growth?

A1: DMNA's value lies in its ability to form inclusion compounds with host molecules like perhydrotriphenylene (PHTP) [, ]. These inclusion compounds, often forming channel-like structures, allow researchers to investigate the orientation of guest molecules (like DMNA) within the host crystal lattice using techniques like phase-sensitive second harmonic generation microscopy (PS-SHM) [, ].

Q2: How does phase-sensitive second harmonic generation microscopy (PS-SHM) help us understand the orientation of DMNA within a host crystal?

A2: PS-SHM is sensitive to the polar orientation of molecules within a material. In the case of DMNA included within PHTP crystals, PS-SHM reveals a "bipolar state" []. This means that the DMNA molecules align themselves with their nitro groups predominantly pointing towards one end of the growing crystal []. This information is crucial for understanding the forces governing crystal growth and molecular self-assembly.

Q3: Beyond PS-SHM, what other techniques can confirm the orientation of DMNA within a crystal lattice?

A3: Researchers have employed scanning pyroelectric microscopy to confirm the orientation of DMNA within PHTP crystals, further validating the findings from PS-SHM studies []. This technique is particularly sensitive to the polar nature of the material, providing complementary evidence for the preferred orientation of DMNA molecules within the host crystal structure.

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